molecular formula C20H26N4O2 B6910871 N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B6910871
M. Wt: 354.4 g/mol
InChI Key: GRZWYIGPQXBIEM-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-19-5-3-2-4-16(19)17-12-18(23-22-17)20(25)21-15-8-10-24(11-9-15)13-14-6-7-14/h2-5,12,14-15H,6-11,13H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZWYIGPQXBIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3CCN(CC3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the cyclopropylmethyl group, and the construction of the pyrazole ring. Common reagents used in these reactions include cyclopropylmethyl bromide, piperidine, and various pyrazole precursors. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

  • N-(piperidin-4-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(cyclopropylmethyl)piperidin-4-yl)-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-[1-(cyclopropylmethyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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